Satmbba Satmbba
Brand Name: Vulcanchem
CAS No.: 131068-49-0
VCID: VC21199837
InChI: InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1
SMILES: CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O
Molecular Formula: C14H20N2O9S2
Molecular Weight: 424.5 g/mol

Satmbba

CAS No.: 131068-49-0

Cat. No.: VC21199837

Molecular Formula: C14H20N2O9S2

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Satmbba - 131068-49-0

Specification

CAS No. 131068-49-0
Molecular Formula C14H20N2O9S2
Molecular Weight 424.5 g/mol
IUPAC Name (3R)-3-[(3-acetylsulfanyl-3-methylbutanoyl)-(2,5-dioxopyrrolidin-1-yl)amino]-3-sulfopropanoic acid
Standard InChI InChI=1S/C14H20N2O9S2/c1-8(17)26-14(2,3)7-11(20)16(15-9(18)4-5-10(15)19)12(6-13(21)22)27(23,24)25/h12H,4-7H2,1-3H3,(H,21,22)(H,23,24,25)/t12-/m1/s1
Standard InChI Key SPIFUBACRDHOKS-GFCCVEGCSA-N
Isomeric SMILES CC(=O)SC(C)(C)CC(=O)N([C@@H](CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O
SMILES CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O
Canonical SMILES CC(=O)SC(C)(C)CC(=O)N(C(CC(=O)O)S(=O)(=O)O)N1C(=O)CCC1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator